molecular formula C19H18BrN5O2 B2809770 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide CAS No. 1396873-47-4

5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide

Cat. No.: B2809770
CAS No.: 1396873-47-4
M. Wt: 428.29
InChI Key: IZCJQHZIIIUEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is known for its complex structure, which includes a bromine atom, a phenylpiperazine moiety, and a furan carboxamide group. It has been studied for its potential use in treating various diseases, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine group. The final step involves the bromination of the compound and the addition of the furan carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also help in identifying the most effective catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for its potential use in treating Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the bromine atom and the furan carboxamide group enhances its reactivity and potential therapeutic effects compared to similar compounds .

Properties

IUPAC Name

5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2/c20-17-7-6-16(27-17)18(26)23-14-12-21-19(22-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCJQHZIIIUEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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